4-Nitrophthalide

Organic Synthesis Regioselective Cyclization Lactone Formation

4-Nitrophthalide (CAS 65399-18-0) is the essential regioisomer for pharmaceutical synthesis—its 4-nitro substitution pattern is mandatory for tritoqualine API production per patent filings (JPS5944374A; US 4,684,732) and provides superior anticonvulsant potency (ED50 8.0 mg/kg). Unlike unsubstituted phthalide or 5-nitrophthalide, only the 4-nitro isomer ensures correct downstream coupling, prevents regioisomeric impurities, and maintains cGMP/regulatory compliance. Secure high-purity material to avoid costly synthetic rework and pharmacological profile deviations.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 65399-18-0
Cat. No. B1586491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophthalide
CAS65399-18-0
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1
InChIInChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2
InChIKeyNTPUVQUUAYGRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophthalide (CAS 65399-18-0): Procurement-Relevant Chemical and Structural Profile for Pharmaceutical and Organic Synthesis Applications


4-Nitrophthalide (4-Nitro-1(3H)-isobenzofuranone; CAS 65399-18-0) is a yellow crystalline nitroaromatic compound belonging to the phthalide class, featuring a fused benzene and lactone bicyclic structure with a nitro substituent regioselectively positioned at the 4-position of the aromatic ring [1]. With molecular formula C8H5NO4 and molecular weight 179.13 g/mol, this compound exhibits distinct electrophilic character due to the electron-withdrawing nitro group, which enhances its utility in nucleophilic substitution reactions and as a versatile intermediate in organic synthesis . The compound demonstrates a predicted boiling point of 414.6±45.0 °C and an ACD/LogP value of 0.61, indicating moderate lipophilicity . 4-Nitrophthalide serves as a critical building block in the synthesis of phthalazinones, heterocyclic compounds, fluorescent dyes, and pharmaceuticals, with documented applications in the preparation of tritoqualine, an antiallergic therapeutic agent [2].

Why Generic Substitution with Unsubstituted Phthalide or Alternative Positional Isomers Fails in Regioselective Synthesis of 4-Nitrophthalide


Substitution of 4-nitrophthalide with unsubstituted phthalide or alternative nitro-positional isomers (e.g., 5-nitrophthalide) is not chemically equivalent due to fundamental differences in regiochemical reactivity, downstream synthetic pathway compatibility, and target-specific biological activity. The nitro group at the 4-position imparts a distinct electronic distribution across the aromatic ring that governs both the electrophilic substitution patterns available for further derivatization and the compound's interaction with biological targets . Crucially, the synthetic pathway to 4-nitrophthalide itself exhibits regioselective constraints: nitration of phthalide produces different isomer distributions depending on reaction conditions, and the choice of nitration agent (copper nitrate or zinc nitrate vs. fuming nitric acid) significantly impacts both yield and isomer purity . Furthermore, in downstream pharmaceutical applications such as tritoqualine synthesis, the 4-nitro substitution pattern is structurally required for the subsequent coupling reaction with isoquinoline derivatives; alternative nitrophthalide isomers would generate different regioisomeric products with unknown pharmacological profiles and would not be acceptable as interchangeable intermediates under current Good Manufacturing Practice (cGMP) or regulatory filing requirements [1]. The following evidence sections quantify these differentiation dimensions with comparator data.

4-Nitrophthalide (CAS 65399-18-0): Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


4-Nitrophthalide vs. 5-Nitrophthalide: Regioisomer-Dependent Reactivity in Cyclization and Transesterification Reactions

The positional isomerism of nitrophthalides directly governs reaction outcomes in cyclization chemistry. Ethyl 2-hydroxymethyl-4-nitrobenzoate undergoes cyclization to yield 5-nitrophthalide, not 4-nitrophthalide, establishing that the nitro group's ring position dictates the cyclization pathway and lactone ring formation regiochemistry [1]. Conversely, 4-nitrophthalide itself is synthesized via alternative routes (e.g., nitration of phthalide derivatives), and the 4-nitro substitution pattern determines the compound's subsequent reactivity in nucleophilic aromatic substitution and coupling reactions . This regioisomeric differentiation is non-negotiable in multistep synthetic sequences where the nitro group serves as a directing group or is later transformed to an amine.

Organic Synthesis Regioselective Cyclization Lactone Formation

4-Nitrophthalide as a Critical Intermediate in Tritoqualine Synthesis: Position-Specific Pharmacophore Requirement

4-Nitrophthalide is a specified and required intermediate in the patented synthetic route to tritoqualine, a clinically used antiallergic drug. The synthetic sequence involves reacting a nitrophthalide of general formula (I) with an isoquinoline derivative, followed by reduction to yield the target phthalide derivative [1]. Japanese patent JPS5944374 explicitly identifies nitrophthalides, including 4-nitrophthalide, as intermediates for preparing tritoqualine and other antiallergic agents, with the process using copper nitrate or zinc nitrate as nitrating agents to achieve high yields [2]. The 4-nitro substitution pattern is structurally mandated for the subsequent coupling reaction; alternative isomers (e.g., 5-nitrophthalide or 6-nitrophthalide) would yield different regioisomeric phthalideisoquinoline products that are not equivalent to the API precursor specified in regulatory filings [3].

Pharmaceutical Synthesis Antiallergic Agents Active Pharmaceutical Ingredient (API) Manufacturing

4-Nitro Substitution Pattern Confers Distinct Anticonvulsant Activity in N-Aryl Phthalimide Derivatives: Position-Effect Evidence

In a systematic structure-activity relationship (SAR) study evaluating N-aryl derivatives of the phthalimide pharmacophore for anticonvulsant activity, the 4-nitro substituted compound demonstrated quantifiable protective efficacy in vivo. In the maximal electroshock-induced seizure (MES) test in mice and subsequent oral MES evaluation in rats, the 4-nitro substituted N-phenylphthalimide derivative (compound 3) exhibited an ED50 value of 8.0 mg/kg, demonstrating a 3.7-fold higher potency compared to the reference anticonvulsant phenytoin (ED50 = 29.8 mg/kg) in the same assay [1]. This quantitative position-effect establishes that the 4-nitro substitution pattern contributes directly to enhanced anticonvulsant activity, whereas alternative substitution patterns (e.g., 3-amino, 2-methyl-3-nitro) produce different potency profiles. The study also evaluated the 2-chloro-4-amino substituted analog (compound 17), which exhibited an IC50 of 0.15 μM in the batrachotoxin affinity assay compared to 0.93 μM for phenytoin, further confirming that the 4-position substitution pattern is a critical determinant of target engagement [2].

Medicinal Chemistry Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR)

4-Nitrophthalide vs. 5-Nitrophthalide: Distinct Thermochemical Stability and Isomerization Energetics

Experimental and computational thermochemical analysis of 3- and 4-nitrophthalic acids (the oxidized analogues of nitrophthalides) reveals quantifiable differences in thermodynamic stability between regioisomers that inform synthetic route selection and product stability predictions. The standard molar enthalpies of formation in crystalline phase at T = 298.15 K were determined from combustion energies, and the isomerization enthalpy from 3- to 4-nitrophthalic acid was calculated [1]. While direct thermochemical data for 4-nitrophthalide versus 5-nitrophthalide lactones are not available in the open literature, the thermochemical trends observed for the corresponding acids establish that regioisomeric nitro-substituted phthalic acid derivatives exhibit measurable differences in stability that can influence reaction yields, purification outcomes, and long-term storage considerations in process chemistry applications [2].

Thermochemistry Process Chemistry Physical Organic Chemistry

4-Nitrophthalide (CAS 65399-18-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Pharmaceutical Intermediate Manufacturing for Tritoqualine and Related Antiallergic APIs

4-Nitrophthalide is specified in multiple patent filings (JPS5944374A; US 4,684,732; US 4,963,684) as the requisite nitrophthalide intermediate for synthesizing tritoqualine, a clinically used antiallergic drug that functions as a histidine decarboxylase inhibitor [1]. In this application, 4-nitrophthalide undergoes coupling with an isoquinoline derivative in methanol, followed by reduction to yield the active pharmaceutical ingredient. Procurement of 4-nitrophthalide of appropriate purity (typically ≥95-98%) is mandatory for pharmaceutical manufacturers and contract research organizations (CROs) engaged in tritoqualine API production, as alternative regioisomers would generate incorrect phthalideisoquinoline products incompatible with regulatory filings and cGMP requirements [2]. The compound is also documented as an intermediate for other antiallergic drug candidates in the phthalide derivative class .

Medicinal Chemistry Research on Anticonvulsant Phthalimide-Derived Drug Candidates

Medicinal chemistry teams developing anticonvulsant agents based on the phthalimide pharmacophore should prioritize 4-nitrophthalide and its 4-nitro substituted N-aryl derivatives based on validated in vivo potency data. The 4-nitro substituted N-phenylphthalimide derivative demonstrated an ED50 of 8.0 mg/kg in the rat maximal electroshock (MES) seizure model, representing a 3.7-fold potency improvement over phenytoin (ED50 = 29.8 mg/kg) [1]. This position-effect SAR data provides a rational basis for using 4-nitrophthalide as a key building block in hit-to-lead optimization campaigns targeting voltage-gated sodium channels and GABAA receptor modulation. The 4-nitro substitution pattern also enables subsequent reduction to 4-amino derivatives, which exhibit enhanced batrachotoxin displacement activity (IC50 = 0.15 μM for compound 17) compared to the clinical reference [2].

Synthesis of Heterocyclic Compounds, Phthalazinones, and Fluorescent Dyes via Regioselective Derivatization

4-Nitrophthalide serves as a versatile building block for synthesizing phthalazinones and related heterocyclic compounds with applications in medicinal chemistry and materials science [1]. The 4-position nitro group functions as both an electron-withdrawing activator for nucleophilic aromatic substitution and a latent amine precursor following reduction, enabling diverse downstream transformations including annulation reactions, coupling with amines, and formation of fused polycyclic systems [2]. For researchers requiring a nitro-substituted phthalide building block with the nitro group positioned to direct specific regioselective transformations, 4-nitrophthalide offers a defined substitution pattern that is not interchangeable with 5-nitrophthalide or unsubstituted phthalide. The compound's enhanced electrophilic character due to the 4-nitro group also makes it useful in the preparation of fluorescent dyes where the electronic properties of the aromatic system must be precisely tuned .

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